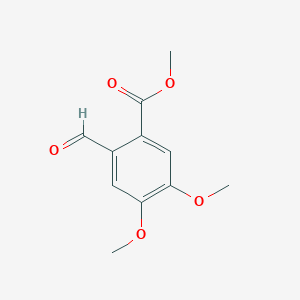![molecular formula C8H14O B6205916 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 74752-30-0](/img/new.no-structure.jpg)
2,2-dimethyl-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-7-oxabicyclo[410]heptane is a bicyclic ether compound with the molecular formula C8H14O It is characterized by its unique structure, which includes a seven-membered ring with an oxygen atom and two methyl groups attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of a furan derivative with an olefinic or acetylenic dienophile can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2-Dimethyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or structural modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic ether with a different ring structure.
1,4-Epoxycyclohexane: A simpler cyclic ether with a six-membered ring.
2-Methylidene-7-oxanorbornane: A derivative with a similar bicyclic framework but different substituents.
Uniqueness
2,2-Dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in synthesis and materials science .
Properties
CAS No. |
74752-30-0 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,2-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-8(2)5-3-4-6-7(8)9-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
XNZOPQSTKAYQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1O2)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



